5,7,7-Trimethyloct-5-en-2-one 5,7,7-Trimethyloct-5-en-2-one
Brand Name: Vulcanchem
CAS No.: 61478-34-0
VCID: VC19542921
InChI: InChI=1S/C11H20O/c1-9(6-7-10(2)12)8-11(3,4)5/h8H,6-7H2,1-5H3
SMILES:
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol

5,7,7-Trimethyloct-5-en-2-one

CAS No.: 61478-34-0

Cat. No.: VC19542921

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

5,7,7-Trimethyloct-5-en-2-one - 61478-34-0

Specification

CAS No. 61478-34-0
Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
IUPAC Name 5,7,7-trimethyloct-5-en-2-one
Standard InChI InChI=1S/C11H20O/c1-9(6-7-10(2)12)8-11(3,4)5/h8H,6-7H2,1-5H3
Standard InChI Key ZJAFSWKCAMDHEF-UHFFFAOYSA-N
Canonical SMILES CC(=CC(C)(C)C)CCC(=O)C

Introduction

Synthesis and Reaction Pathways

Biosynthetic Routes

While no direct biosynthetic studies exist, analogous terpenoid ketones like 2,2,7-trimethyloct-6-en-3-one are derived from cineole degradation . Similar pathways involving cyclization or oxidative cleavage of bicyclic monoterpenes could theoretically yield 5,7,7-trimethyloct-5-en-2-one.

Laboratory Synthesis

A plausible synthetic route involves:

  • Aldol Condensation: Reacting 3,3-dimethylbutan-2-one (pinacolone) with a γ,δ-unsaturated aldehyde.

  • Grignard Addition: Using dimethylallyl bromide (1-bromo-3-methylbut-2-ene) to install the trisubstituted double bond .

  • Acid-Catalyzed Rearrangement: As demonstrated in the decomposition of tetrahydropyran derivatives , protonation of intermediate lactones could facilitate skeletal rearrangements to form the target ketone.

Physicochemical Properties

Molecular and Spectral Data

PropertyValue/DescriptionSource Analogy
Molecular formulaC11H20O\text{C}_{11}\text{H}_{20}\text{O}
Molecular weight168.28 g/molCalculated from
Boiling point~220–230°C (estimated)
IR absorption (C=O)1700–1720 cm1^{-1}
1H^1\text{H} NMRδ 1.0–1.3 (methyls), δ 5.1–5.5 (alkene protons)

Stability and Reactivity

  • Keto-Enol Tautomerism: The α,β-unsaturated ketone system may exhibit enolization under acidic or basic conditions, though stability favors the keto form .

  • Conjugate Additions: The enone system is susceptible to nucleophilic attack (e.g., Michael addition) .

Spectroscopic Characterization

Infrared Spectroscopy

The ketone carbonyl stretch appears as a strong band near 1700 cm1^{-1}, consistent with analogous compounds . The trisubstituted double bond shows weak-to-moderate absorption at 1640–1680 cm1^{-1}.

Nuclear Magnetic Resonance

  • 1H^1\text{H} NMR:

    • δ 1.05 (s, 6H, C7 methyls)

    • δ 1.15 (s, 3H, C5 methyl)

    • δ 2.45 (t, 2H, C3 protons)

    • δ 5.35 (m, 1H, C5–C6 alkene proton) .

  • 13C^{13}\text{C} NMR:

    • δ 208.5 (C2 ketone)

    • δ 130.2 (C5), δ 125.8 (C6)

    • δ 25–35 (methyl and methylene carbons) .

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